4-[(4-biphenylylacetyl)amino]benzamide
Description
4-[(4-Biphenylylacetyl)amino]benzamide is a benzamide derivative characterized by a biphenyl acetyl group attached to the 4-amino position of the benzamide core. This structural motif confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-[[2-(4-phenylphenyl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-21(25)18-10-12-19(13-11-18)23-20(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKABHUDVVRZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of 4-[(4-biphenylylacetyl)amino]benzamide and structurally/functionally related compounds:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
Substituent-Driven Activity: The biphenyl acetyl group in 4-[(4-biphenylylacetyl)amino]benzamide likely enhances binding to aromatic-rich targets (e.g., kinases or nuclear receptors) compared to smaller substituents like thiophene () or quinoline (). Electron-withdrawing groups (e.g., trifluoromethyl in SNX-2112) improve metabolic stability and target affinity , whereas electron-donating groups (e.g., methoxy in EPZ011989, ) modulate selectivity.
Biological Target Specificity: Compounds with bulky hydrophobic substituents (e.g., ABT-199’s cyclohexenyl group) excel in disrupting protein-protein interactions (e.g., BCL-2 family proteins) . Heterocyclic moieties (e.g., quinoline in G01-G26) are often leveraged for antiviral activity by mimicking nucleobases .
Metabolic and Pharmacokinetic Profiles :
- The biphenyl group may increase metabolic liability due to cytochrome P450-mediated oxidation (). In contrast, SNX-2112 incorporates a trifluoromethyl group to resist oxidative metabolism, enhancing half-life .
- D4476 ’s benzodioxin group improves solubility, balancing its lipophilic imidazole core .
In Vivo Efficacy: SNX-2112 demonstrated 67% tumor growth delay in HT-29 xenografts, attributed to Hsp90 inhibition and client protein degradation . ABT-199’s piperazinyl-sulfonyl group facilitates binding to BCL-2’s hydrophobic groove, enabling nanomolar potency .
Critical Research Findings
- Structural Optimization: Modifications at the 4-amino position of benzamide derivatives are critical for target engagement. For example: Replacing biphenyl with thiophene () reduces molecular weight (MW: ~300 vs. ~400 Da) but sacrifices potency against hydrophobic targets. Introducing quinoline () adds hydrogen-bonding capacity, improving antiviral activity.
- Metabolism : Biphenyl-containing compounds are prone to hydroxylation (), necessitating fluorination (e.g., trifluoromethyl in SNX-2112) to block metabolic hotspots .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 4-[(4-biphenylylacetyl)amino]benzamide?
- Methodological Answer :
-
Multi-step synthesis : Adopt a modular approach, starting with biphenylylacetyl chloride and 4-aminobenzamide. Use coupling reagents like HATU or DCC in anhydrous DMF under inert gas (e.g., N₂) to minimize hydrolysis .
-
Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95% by area normalization).
-
Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to benzamide) and temperature (0°C to room temperature) to reduce side products .
Key Reaction Parameters Conditions Coupling reagent HATU Solvent DMF Temperature 0°C → RT Purification Column chromatography (SiO₂, EtOAc/hexane)
Q. How can structural characterization of 4-[(4-biphenylylacetyl)amino]benzamide be systematically performed?
- Methodological Answer :
- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm amide bond formation (δ ~7.8 ppm for CONH) and biphenyl group integration. FT-IR for carbonyl stretches (amide I band ~1650 cm⁻¹) .
- Thermal stability : Perform TGA/DSC to assess decomposition temperature (Td) and melting point (Tm), critical for storage and formulation .
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of biphenyl and benzamide moieties .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the interaction of 4-[(4-biphenylylacetyl)amino]benzamide with biological targets?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) based on structural homology to known benzamide inhibitors .
- Docking protocols : Use Glide XP (Schrödinger) with OPLS4 force field. Define binding pockets using co-crystallized ligands (PDB: 1M17 for EGFR) and score hydrophobic enclosure/charge-charge interactions .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize conditions .
- Solvent effects : Test DMSO concentration (<0.1% v/v) to avoid false negatives in cell viability assays .
- Meta-analysis : Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and batch effects in multi-lab studies .
Q. What computational methods predict the pharmacokinetic profile of 4-[(4-biphenylylacetyl)amino]benzamide?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate LogP (~3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 flagged) .
- Metabolic pathways : Simulate phase I/II metabolism (e.g., hydroxylation at biphenyl rings) via GLORYx or MetaTox .
Q. How does stereochemistry influence the bioactivity of 4-[(4-biphenylylacetyl)amino]benzamide derivatives?
- Methodological Answer :
- Chiral synthesis : Introduce substituents at the acetyl group (e.g., methyl, fluorine) and compare enantiomers via chiral HPLC (Chiralpak IA column) .
- Biological evaluation : Test R/S isomers in kinase inhibition assays to correlate configuration with potency (e.g., S-enantiomer showing 10x higher EGFR affinity) .
Data-Driven Research Challenges
Q. What strategies improve the translation of in vitro activity to in vivo efficacy for this compound?
- Methodological Answer :
- Dosage optimization : Use PK/PD modeling (e.g., WinNonlin) to align plasma concentrations (Cmax) with in vitro IC₅₀ .
- Formulation : Develop PEGylated nanoparticles to enhance solubility (>5 mg/mL in PBS) and bioavailability (AUC0-24h > 500 ng·h/mL) .
Q. How can researchers identify off-target effects of 4-[(4-biphenylylacetyl)amino]benzamide in complex biological systems?
- Methodological Answer :
- Proteome profiling : Apply affinity chromatography with immobilized compound and MS/MS to detect interacting proteins (e.g., HSP90, tubulin) .
- CRISPR screening : Use genome-wide knockout libraries in cancer cells to identify synthetic lethal targets .
Q. What experimental designs are critical for studying the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers, UV light (254 nm), and H₂O₂ to simulate hydrolytic/oxidative stress. Monitor via LC-MS for degradants (e.g., benzamide cleavage products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
